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Compound of Interest

Compound Name: 3-Bromo-5-phenoxypyridine

Cat. No.: B1290746 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for

nucleophilic aromatic substitution (SNAr) reactions involving 3-Bromo-5-phenoxypyridine.

This versatile building block is of significant interest in medicinal chemistry for the synthesis of

novel compounds with potential therapeutic applications. The protocols outlined below are

based on established methodologies for similar bromopyridine derivatives and can be adapted

for specific research needs.

Introduction to Nucleophilic Aromatic Substitution
on 3-Bromo-5-phenoxypyridine
Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis for the

formation of carbon-heteroatom bonds on aromatic rings. In the case of 3-Bromo-5-
phenoxypyridine, the pyridine ring is activated towards nucleophilic attack due to the electron-

withdrawing nature of the nitrogen atom. The bromine atom at the 3-position serves as a good

leaving group, facilitating substitution by a variety of nucleophiles, including amines, thiols, and

alkoxides.

The general mechanism involves the attack of a nucleophile on the carbon atom bearing the

bromine, leading to the formation of a resonance-stabilized intermediate known as a
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Meisenheimer complex. Subsequent expulsion of the bromide ion restores the aromaticity of

the pyridine ring, yielding the substituted product.

Catalytic methods, such as the Buchwald-Hartwig amination, have become indispensable for

the efficient synthesis of N-aryl and N-heteroaryl bonds under milder conditions and with

broader substrate scope.

Applications in Drug Discovery
Derivatives of 3-amino-5-phenoxypyridine are valuable scaffolds in drug discovery. For

instance, phenoxypyridine-based compounds have been investigated as potent and selective

inhibitors of c-Met kinase.[1][2] The c-Met receptor tyrosine kinase and its ligand, hepatocyte

growth factor (HGF), play crucial roles in cell proliferation, survival, and motility.[1]

Dysregulation of the HGF/c-Met signaling pathway is implicated in tumor growth, angiogenesis,

and metastasis, making it an attractive target for cancer therapy.[1] The synthesis of a library of

3-amino-5-phenoxypyridine derivatives through SNAr reactions allows for the exploration of

structure-activity relationships (SAR) to optimize potency and selectivity for targets like c-Met.

Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic
Substitution with Amines (e.g., Piperidine, Morpholine)
This protocol describes a general method for the substitution of the bromine atom in 3-Bromo-
5-phenoxypyridine with secondary cyclic amines. The conditions are adapted from

procedures reported for 3,5-dibromopyridine.[3]

Materials:

3-Bromo-5-phenoxypyridine

Piperidine or Morpholine (excess, e.g., 10 equivalents)

1-Methyl-2-pyrrolidinone (NMP)

Toluene

Microwave reactor or conventional heating setup with reflux condenser
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Saturated aqueous sodium bicarbonate solution

Brine

Ethyl acetate

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

To a microwave reaction vial, add 3-Bromo-5-phenoxypyridine (1.0 eq), the desired amine

(10.0 eq), NMP, and toluene.

Seal the vial and place it in the microwave reactor.

Heat the reaction mixture to 180 °C for 30 minutes. Monitor the reaction progress by TLC or

LC-MS.

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate

solution, followed by brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

3-amino-5-phenoxypyridine derivative.

Protocol 2: Buchwald-Hartwig Amination for the
Synthesis of 3-Arylamino-5-phenoxypyridine Derivatives
This protocol provides a general framework for the palladium-catalyzed amination of 3-Bromo-
5-phenoxypyridine with anilines. The conditions are based on established Buchwald-Hartwig

amination protocols for bromopyridines.[4][5]
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Materials:

3-Bromo-5-phenoxypyridine

Aniline derivative (1.2 eq)

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 2 mol%)

Xantphos (e.g., 4 mol%)

Sodium tert-butoxide (NaOtBu) (1.4 eq)

Anhydrous toluene or dioxane

Inert atmosphere (Argon or Nitrogen)

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Celite®

Ethyl acetate

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

In a Schlenk flask under an inert atmosphere, combine 3-Bromo-5-phenoxypyridine (1.0

eq), the aniline derivative (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu

(1.4 eq).

Add anhydrous toluene or dioxane via syringe.

Degas the reaction mixture by subjecting it to three cycles of vacuum-backfill with the inert

gas.
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Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress

by TLC or LC-MS.

Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium

residues.

Wash the filtrate with water and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to afford the pure 3-

arylamino-5-phenoxypyridine derivative.

Protocol 3: Nucleophilic Substitution with Alkoxides
(e.g., Sodium Methoxide)
This protocol describes the synthesis of 3-alkoxy-5-phenoxypyridine derivatives via SNAr

reaction with an alkoxide. The conditions are adapted from a procedure for the methoxylation of

3,5-dibromopyridine.[6]

Materials:

3-Bromo-5-phenoxypyridine

Sodium methoxide (prepared in situ from sodium metal and methanol or used as a

commercial solution)

Anhydrous N,N-Dimethylformamide (DMF)

Diethyl ether

Brine

Anhydrous sodium sulfate
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Silica gel for column chromatography

Procedure:

To a solution of sodium methoxide (1.5 eq) in anhydrous DMF, add 3-Bromo-5-
phenoxypyridine (1.0 eq).

Heat the reaction mixture to 90 °C for 1 hour. Monitor the reaction progress by TLC or LC-

MS.

Cool the reaction mixture to room temperature and dilute with water.

Extract the aqueous mixture with diethyl ether (3 x).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter and concentrate the organic layer under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

3-methoxy-5-phenoxypyridine.

Data Presentation
The following table summarizes typical reaction conditions and yields for nucleophilic aromatic

substitution on 3,5-dibromopyridine, which can be used as a starting point for the optimization

of reactions with 3-Bromo-5-phenoxypyridine.
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Nucleoph
ile

Catalyst/
Base

Solvent
Temperat
ure (°C)

Time (h) Yield (%)
Referenc
e

Pyrrolidine None
NMP/Tolue

ne

180

(Microwave

)

0.5 55 [3]

Morpholine

Pd₂(dba)₃/r

ac-BINAP,

NaOtBu

Toluene 80 4 71 [3]

Piperidine CuSO₄ Pyridine Reflux 24 40 [3]

Methanol
Sodium

Methoxide
DMF 70 4 62 [6]

Methanol
Sodium

Hydride
DMF 90 1 73 [6]
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Caption: General experimental workflow for SNAr reactions.
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Caption: Simplified c-Met signaling pathway and point of inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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